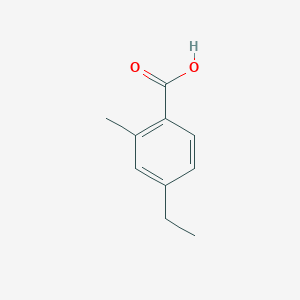
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol
Vue d'ensemble
Description
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol, also known as D-ribose, is a naturally occurring sugar that plays a vital role in the biochemical processes of living organisms. D-ribose is a key component of RNA and DNA, and it is also involved in the production of ATP, the primary energy source for cells. Due to its importance in cellular metabolism, D-ribose has been the subject of extensive scientific research.
Applications De Recherche Scientifique
Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been extensively researched for their thermoelectric (TE) properties. Systematic studies highlight PEDOT's promising aspects as an organic thermoelectric material, achieving significant figure-of-merit (ZT) values. The advancement in bulk material processing techniques and increasing interest in PEDOT suggest its potential for military and niche applications due to inherent attributes like weight, size, and flexibility (R. Yue & Jingkun Xu, 2012).
Wound Care and Skin Tissue Engineering
Intrinsically conducting polymers (CPs), including polythiophenes, are explored for their potential in wound care and skin tissue engineering. These polymers' electrical conductivity allows for the application of electrical stimulation to wounds, promoting faster healing and offering platforms for controlled drug delivery. CPs' antibacterial activity and capacity for enhanced wound healing make them valuable in medical applications (Milena Talikowska, Xiaoxu Fu, & Grzegorz Lisak, 2019).
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Research on enhancing OLED and OPV efficiency often involves poly(3,4-ethylenedioxythiophene): poly(styrene sulfonate) (PEDOT:PSS), doped with various nanoparticles to improve charge transport, light absorption, and out-coupling. The incorporation of metallic, carbon-based, and hybrid nanoparticles within PEDOT:PSS aims to leverage surface plasmon resonance and other mechanisms for performance enhancement. These advancements indicate the potential for more efficient and cost-effective organic electronic devices (Guang-Liang Ong et al., 2022).
Propriétés
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)thiolane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVSFIRYIVAVKW-LMVFSUKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](S1)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R)-2-(hydroxymethyl)tetrahydrothiophene-3,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





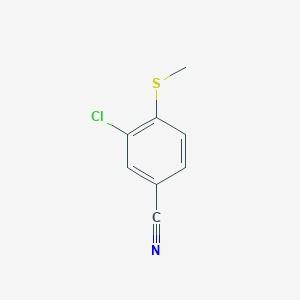

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

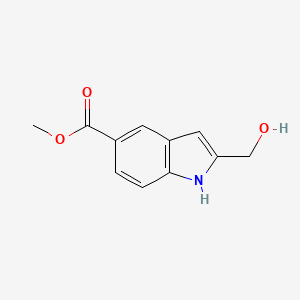
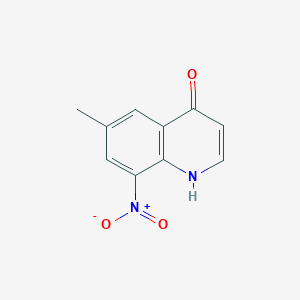

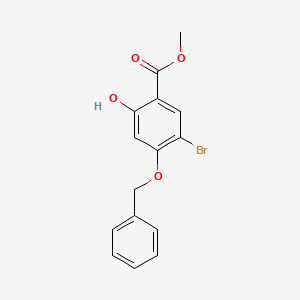
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)
